チロホスチン 51

概要

説明

Tyrphostin A51 is a potent protein tyrosine kinase (PTK) inhibitor . It is involved in cell proliferation and differentiation . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .

Synthesis Analysis

The synthesis of Tyrphostin A51 involves the use of protein tyrosine kinase inhibitors . These inhibitors are structurally different and have been tested on human bone cells . The synthesis process results in a dose-dependent inhibition of basal [3H]thymidine incorporation of both human bone cell types .Molecular Structure Analysis

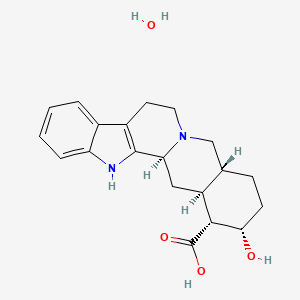

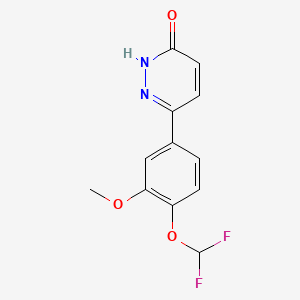

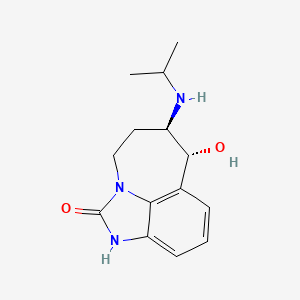

The molecular structure of Tyrphostin A51 is C13H8N4O3 . It is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function .Chemical Reactions Analysis

Tyrphostin 51 has been used to study the inhibition of rat hepatic leptin 1 . It is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function .Physical And Chemical Properties Analysis

Tyrphostin 51 is a small molecule inhibitor of epidermal growth factor (EGF) receptor kinase function . This molecule associates with the substrate subsite of the protein tyrosine kinase (PTK) domain .科学的研究の応用

上皮成長因子(EGF)受容体キナーゼ活性の阻害

チロホスチン 51 は、EGF 受容体キナーゼ活性の低分子量阻害剤です . これは、タンパク質チロシンキナーゼ(PTK)ドメインの基質結合部位に結合するように設計されました . EGF 受容体キナーゼ活性のこの阻害は、さまざまな研究で、さまざまな生物学的プロセスにおける EGF の役割を理解するために使用されてきました .

ラット肝臓レプチン 1 の阻害

This compound は、ラット肝臓レプチン 1 の阻害を研究するために使用されてきました . この応用は、ラット肝細胞におけるレプチン 1 の役割とその調節を理解するのに役立ちます .

ATP 依存性アシアロ糖タンパク質受容体不活性化の予防

This compound は、ラット肝細胞における ATP 依存性アシアロ糖タンパク質受容体不活性化を予防することが示されています . この応用は、受容体不活性化における ATP の役割についての洞察を提供します .

糖脂質スルホトランスフェラーゼ活性の調節

This compound は、ヒト腎癌細胞における糖脂質スルホトランスフェラーゼ活性の調節における EGF の役割を調査するために使用されてきました . この応用は、腎癌細胞における EGF の役割を理解するのに役立ちます .

肺動脈における H2O2 誘発収縮の減少

ラット肺動脈における研究では、this compound は、H2O2 によって最初に誘導される初期の一過性収縮とそれに続く持続的な収縮の両方を減らすことができることが示されています . この応用は、肺動脈における H2O2 の役割についての洞察を提供します .

ウサギ空腸刷子縁膜および基底側膜輸送の調査

This compound は、10 μM で、ウサギ空腸刷子縁膜および基底側膜輸送を調査するために使用されてきました . この応用は、膜輸送における EGF の役割を理解するのに役立ちます .

Ca2+/InsP3 セカンドメッセンジャーシステムによる Ca2+ 輸送変化の調査

培養ラット網膜色素上皮細胞における 10 μM チロホスチンの調査では、Ca2+/InsP3 セカンドメッセンジャーシステムによる Ca2+ 輸送の変化が調査されました . この応用は、Ca2+ 輸送における EGF の役割についての洞察を提供します .

黄体化顆粒膜細胞における MAPK 活性とリン酸化の抑制

100 μM this compound で黄体化顆粒膜細胞を処理すると、MAPK 活性とリン酸化が抑制されました . この応用は、顆粒膜細胞における EGF の役割を理解するのに役立ちます .

作用機序

Target of Action

Tyrphostin 51, also known as Tyrphostin A51, is a potent inhibitor of protein tyrosine kinase (PTK) . It specifically targets the epidermal growth factor (EGF) receptor kinase . The EGF receptor is a key player in cellular signal transduction, regulating cell growth, proliferation, and differentiation .

Mode of Action

Tyrphostin 51 was designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain . By inhibiting the EGF receptor kinase activity, it prevents the phosphorylation of various proteins involved in signal transduction pathways . For instance, it has been shown to inhibit the phosphorylation of rat hepatic lectin 1 .

Biochemical Pathways

The primary biochemical pathway affected by Tyrphostin 51 is the MAPK signaling pathway . This pathway is activated by EGF and plays a crucial role in cell proliferation, survival, and gene expression . Tyrphostin 51 inhibits the activation of MAPK, thereby inducing apoptosis in certain cell types .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. The stability of Tyrphostin 51 in DMSO stored frozen is reported to be several months . The presence of water in the solution may accelerate hydrolysis .

Result of Action

Tyrphostin 51 has been shown to have several effects at the molecular and cellular levels. It inhibits the volume-dependent release of [3H]taurine in a dose-dependent manner and markedly reduces cellular tyrosyl phosphorylation level . It also inhibits both basal and EGF-induced human bone cell proliferation . In addition, it has been shown to prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes .

Action Environment

The action of Tyrphostin 51 can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate its hydrolysis . Furthermore, the compound’s action may be affected by the specific cellular environment, such as the presence of other signaling molecules and the state of the targeted cells .

Safety and Hazards

Safety measures for handling Tyrphostin A51 include avoiding dust formation, breathing mist, gas or vapours . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

生化学分析

Biochemical Properties

Tyrphostin 51 interacts with various enzymes and proteins. It has been shown to inhibit the phosphorylation of rat hepatic lectin 1 and prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . Tyrphostin 51 has also been utilized to probe the role of EGF in the regulation of glycolipid sulfotransferase activity in human renal cancer cells .

Cellular Effects

Tyrphostin 51 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Tyrphostin 51 has been shown to inhibit the EGF-stimulated cell growth and tyrosine autophosphorylation in all glioma cell lines .

Molecular Mechanism

Tyrphostin 51 exerts its effects at the molecular level through various mechanisms. It binds to the substrate subsite of the protein tyrosine kinase (PTK) domain . This binding inhibits the activation of MAPK and induces apoptotic nuclear changes .

Temporal Effects in Laboratory Settings

Over time, the effects of Tyrphostin 51 change in laboratory settings. Tyrphostin 51 is stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis .

Transport and Distribution

Tyrphostin 51 has been used at 10 μM to investigate rabbit jejunal brush-border and basolateral membrane transport

特性

IUPAC Name |

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOYWVMHPMBEL-UNXLUWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017104 | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-90-5, 126433-07-6 | |

| Record name | AG 183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tyrphostin 51 (also known as Tyrphostin A51) is a synthetic tyrosine kinase inhibitor that competitively binds to the ATP-binding site of tyrosine kinases, thereby preventing phosphorylation of tyrosine residues on target proteins. [] This inhibition of tyrosine kinase activity can lead to a variety of downstream effects depending on the specific kinases targeted and the cell type.

- Induce apoptosis: In human luteinized granulosa cells, inhibiting epidermal growth factor receptor (EGFR) with Tyrphostin 51 reduced MAPK activity and induced apoptosis. [] Similar pro-apoptotic effects were observed in human colorectal cancer cells. []

- Inhibit cell proliferation: In normal human bone cells, Tyrphostin 51 blocked the stimulatory effects of phosphotyrosine phosphatase inhibitors on cell proliferation. [] It also inhibited ET-1-induced proliferation in human myometrial cells. []

- Reduce smooth muscle contraction: Tyrphostin 51 attenuated both the initial and sustained contractions induced by hydrogen peroxide in isolated rat pulmonary arteries. [] It also relaxed precontracted bovine trabecular meshwork, likely through hyperpolarization caused by potassium efflux via maxi-K channels. []

- Modulate intracellular calcium levels: Tyrphostin 51 inhibited the ATP-induced increase in intracellular calcium levels in rat basilar artery smooth muscle cells. [] It also prevented the increase in intracellular calcium concentration in cerebral smooth muscle cells induced by erythrocyte lysate. []

- Affect receptor activity and phosphorylation: In sf21 insect cells expressing the human bradykinin B2 receptor, Tyrphostin 51 enhanced bradykinin-induced calcium mobilization and promoted receptor phosphorylation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)